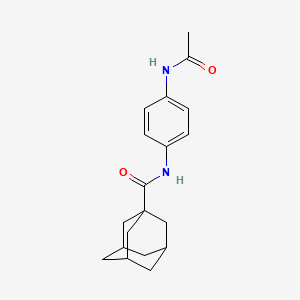

N-(4-acetamidophenyl)adamantane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-acetamidophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a highly symmetrical polycyclic hydrocarbon with a diamond-like structure, which imparts unique chemical and physical properties to its derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 4-acetamidophenylamine. One common method includes the use of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine as a hydrogen chloride acceptor . The reaction proceeds under mild conditions, resulting in the formation of the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-acetamidophenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-acetamidophenyl)adamantane-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials and nanotechnology applications

Wirkmechanismus

The mechanism of action of N-(4-acetamidophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Amantadine: Known for its antiviral and antiparkinsonian effects.

Rimantadine: Another antiviral agent with a similar structure.

Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness

N-(4-acetamidophenyl)adamantane-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the adamantane core with an acetamidophenyl group makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

N-(4-acetamidophenyl)adamantane-1-carboxamide is a compound derived from adamantane, a bicyclic hydrocarbon known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

1. Overview of Adamantane Derivatives

Adamantane derivatives have gained attention due to their broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory effects. Notably, compounds such as amantadine and rimantadine are well-established antiviral agents against Influenza A virus, while newer derivatives are being explored for their anticancer properties and other therapeutic potentials .

2. Synthesis and Characterization

The synthesis of this compound typically involves the reaction between adamantane-1-carboxylic acid and 4-acetamidophenylamine. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

3.1 Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays revealed that this compound inhibited cell viability in MCF7 (breast cancer), T47D (breast cancer), and PC3 (prostate cancer) cell lines with IC50 values ranging from 6.12 μM to 10 μM . The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Cell Viability (%) |

|---|---|---|

| MCF7 | 8.5 | 89.35 ± 1.22 |

| T47D | 7.8 | 86.03 ± 0.99 |

| PC3 | 6.5 | 84.52 ± 2.54 |

3.2 Antiviral Activity

This compound has also shown promising results in antiviral assays, particularly against enveloped viruses like Ebola virus (EBOV). The compound demonstrated an EC50 value of approximately 3.9 μM in inhibiting EBOV cell entry without affecting control viruses . This suggests potential applications in treating viral infections.

3.3 Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been evaluated through various in vitro models, showing a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. These findings indicate that this compound may serve as a therapeutic agent for inflammatory diseases .

4. Structure-Activity Relationship (SAR)

Understanding the SAR of adamantane derivatives is crucial for optimizing their biological activity. Modifications on the adamantane cage or the acetamide group can significantly influence the compound's potency and selectivity against specific targets.

Key Findings:

- The presence of electron-withdrawing groups on the aromatic ring enhances cytotoxicity.

- Alkyl substitutions on the adamantane core can improve bioavailability and reduce toxicity.

5.1 Study on Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested against a panel of human tumor cell lines, demonstrating significant antiproliferative activity with an average IC50 value below 10 µM across multiple lines .

5.2 Study on Antiviral Efficacy

Another study focused on the antiviral efficacy against EBOV highlighted that modifications to the adamantane structure could enhance potency against viral entry mechanisms, suggesting avenues for further research into structural optimization .

6. Conclusion

This compound represents a promising candidate for further development as an anticancer and antiviral agent due to its significant biological activities observed in various studies. Future research should focus on optimizing its structure for enhanced efficacy and exploring its mechanisms of action in greater detail.

Eigenschaften

IUPAC Name |

N-(4-acetamidophenyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-12(22)20-16-2-4-17(5-3-16)21-18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNDFNKEUVZWIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.